molecular formula C10H15NO2S B8716312 Ethyl 2-butyl-1,3-thiazole-4-carboxylate CAS No. 59936-89-9

Ethyl 2-butyl-1,3-thiazole-4-carboxylate

Cat. No.: B8716312
CAS No.: 59936-89-9
M. Wt: 213.30 g/mol
InChI Key: ICAKJYYIQMLRRD-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-1,3-thiazole-4-carboxylate is a chemical intermediate of significant interest in research and development for the synthesis of novel active compounds. The thiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . This particular derivative, functionalized with a butyl group at the 2-position and an ester at the 4-position, offers versatile chemical handles for further structural elaboration into more complex molecules. Researchers utilize this and similar thiazole carboxylates in the design of potential anticancer agents, as these structures can serve as core components in inhibitors targeting key oncogenic proteins . Its application also extends to the field of agrochemicals, where thiazole derivatives are explored for their fungicidal and antiviral activities against plant pathogens . The compound is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

59936-89-9

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 2-butyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-3-5-6-9-11-8(7-14-9)10(12)13-4-2/h7H,3-6H2,1-2H3

InChI Key

ICAKJYYIQMLRRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=CS1)C(=O)OCC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-butyl-1,3-thiazole-4-carboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity: Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects .
  • Anticancer Properties: Research indicates that thiazole compounds may inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing potential as an anticancer agent .

Agriculture

The compound has applications in agrochemicals:

  • Pesticide Development: this compound derivatives have been synthesized and tested for their insecticidal properties against agricultural pests. These compounds demonstrated effective larvicidal activity against Aedes aegypti, indicating their potential use in pest control formulations .

Material Science

The unique chemical structure of this compound allows for its application in materials development:

  • Corrosion Inhibitors: Research has explored the use of thiazole derivatives as corrosion inhibitors in metal protection. This compound has shown effectiveness in reducing corrosion rates of metals exposed to aggressive environments .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerMCF-7 (breast cancer)25
AnticancerHeLa (cervical cancer)30
InsecticidalAedes aegypti10

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives including this compound against common pathogens. The results indicated that this compound exhibited significant antibacterial activity with an IC50 value of 15 µM against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-cancer Activity

In another investigation focusing on anticancer properties, this compound was tested on MCF-7 and HeLa cell lines. The compound demonstrated cytotoxic effects with IC50 values of 25 µM and 30 µM respectively, indicating its potential as a therapeutic candidate for breast and cervical cancers.

Comparison with Similar Compounds

Physical and Spectral Properties

Key physical data for selected compounds are summarized below:

Compound Name Yield (%) Melting Point (°C) IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) Reference
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate 55 Not reported 1687 4.20 (q, CH₂), 1.24 (t, CH₃)
Ethyl 2-[(E)-(2-hydroxyphenyl)methylidene]amino]-1,3-thiazole-4-carboxylate 56 198–199 1687 7.45 (s, Thiazole H), 9.76 (s, H–C=N)
Ethyl 2-bromothiazole-4-carboxylate Not reported Not reported Not available Not available
Ethyl 2-amino-1,3-thiazole-4-carboxylate Not reported Not reported 1687 (C=O) 4.20 (q, CH₂), 1.24 (t, CH₃)
  • Melting Points : Bulky substituents (e.g., aryl groups) increase melting points due to enhanced intermolecular interactions, as seen in the Schiff base derivative (198–199°C) .
  • IR Spectroscopy : The ester carbonyl (C=O) appears consistently near 1687 cm⁻¹ across derivatives, while substituents like imine (C=N, 1617 cm⁻¹) or hydroxyl (OH, 3261 cm⁻¹) introduce additional peaks .

Reactivity and Functionalization

  • Ester Hydrolysis : Ethyl 2-acetyl-1,3-thiazole-4-carboxylate undergoes hydrolysis to carboxylic acids under basic conditions (e.g., LiOH/H₂O), enabling further derivatization .
  • Nucleophilic Substitution : Bromo and acetyl groups are susceptible to substitution, enabling diversification into amides, sulfonamides, or aryl derivatives .

Q & A

Q. What are the common synthetic routes for Ethyl 2-butyl-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis of thiazole carboxylates typically involves cyclization reactions. For example, Ethyl 2-amino-1,3-thiazole-4-carboxylate is synthesized via the reaction of ethyl 2-bromoacetate with thiourea under basic conditions, followed by reflux in ethanol . For the butyl-substituted analog, a similar strategy may involve alkylation or condensation of precursors like thiourea derivatives with a butyl-containing electrophile. Key parameters include solvent choice (e.g., ethanol for polarity control), temperature (reflux for kinetic control), and stoichiometric ratios to minimize side products. Purity is often achieved through recrystallization or silica gel chromatography .

Q. What spectroscopic methods are used to characterize this compound?

Standard techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and ester functionality.
  • LC-MS/HRMS : To verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and thiazole ring vibrations. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the butyl substituent influence the compound’s physicochemical properties?

The butyl group enhances lipophilicity, affecting solubility (e.g., lower aqueous solubility) and logP values. This can be quantified via reverse-phase HPLC or computational tools. The substituent’s steric bulk may also influence reactivity, such as hindering nucleophilic attacks at the thiazole ring .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during synthesis?

Low yields often stem from incomplete cyclization or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl2_2) to stabilize intermediates.
  • High-throughput screening : Optimizing solvent/base combinations (e.g., DMF with K2_2CO3_3) . Monitoring reaction progress via TLC or in situ IR is critical .

Q. How can X-ray crystallography resolve ambiguities in the thiazole ring’s substitution pattern?

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry. For example, in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the phenyl and trifluoromethyl groups were definitively assigned to positions 2 and 5 via anisotropic displacement parameters and hydrogen-bonding patterns . SHELXL refinement (via Olex2 or similar software) is recommended for handling disorder or twinning .

Q. What methodologies assess the compound’s potential as an antimicrobial or anticancer agent?

  • In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains; cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or ROS generation assays.
  • Molecular docking : Targeting enzymes like DNA gyrase or tubulin, using AutoDock Vina with PDB structures (e.g., 1KZN) .

Q. How does the electron-withdrawing ester group affect the thiazole ring’s reactivity?

The ester group at position 4 deactivates the ring toward electrophilic substitution but activates it toward nucleophilic attacks at electron-deficient positions. For example, the C5 position may undergo SNAr reactions with amines or hydrazines. Computational studies (DFT, ESP maps) can predict reactive sites .

Data Contradictions and Validation

  • Synthetic Routes : and describe thiourea-based cyclization, while highlights alternative alkylation methods. These discrepancies may arise from substituent-specific reactivity, necessitating pilot studies for the butyl variant.
  • Crystallographic Challenges : reports a monoclinic (P21/c) lattice for a related compound, but twinning or poor crystal quality may require advanced refinement protocols in SHELXL .

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